Methane-d3

Vue d'ensemble

Description

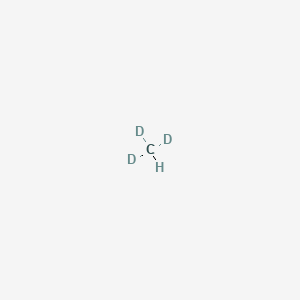

Methane-d3, also known as trideuteriomethane, is an isotopically labeled form of methane where three hydrogen atoms are replaced by deuterium atoms. Its chemical formula is CD3H. This compound is a colorless, odorless, and tasteless gas with physical properties similar to ordinary methane. It is less dense than air, insoluble in water, but soluble in organic solvents. This compound is highly flammable and is commonly used in nuclear magnetic resonance (NMR) experiments as a solvent and reference material .

Méthodes De Préparation

Methane-d3 can be synthesized through various methods. One common synthetic route involves the reaction of chlorinated methane with deuterium gas in the presence of a catalyst. This gas-phase reaction allows the replacement of hydrogen atoms in methane with deuterium, resulting in this compound .

Industrial production methods typically involve the use of deuterium gas and chlorinated methane under controlled conditions to ensure high purity and yield. The reaction is carried out in specialized reactors designed to handle the flammable nature of the gases involved .

Analyse Des Réactions Chimiques

Methane-d3 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form carbon dioxide and water. This reaction is typically carried out in the presence of oxygen and a catalyst.

Combustion: Similar to ordinary methane, this compound combusts in the presence of oxygen to produce carbon dioxide and water, releasing energy.

Substitution: this compound can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbon dioxide and water, while substitution reactions can produce a variety of deuterated compounds .

Applications De Recherche Scientifique

Methane-d3 has a wide range of applications in scientific research:

Biology: this compound is used in tracer studies to investigate metabolic pathways and biochemical reactions involving methane.

Medicine: It is employed in the development of deuterated drugs, which can have improved metabolic stability and efficacy compared to their non-deuterated counterparts.

Industry: This compound is used in the production of deuterated chemicals and materials, which have applications in various industrial processes

Mécanisme D'action

The mechanism of action of methane-d3 involves its behavior as a stable isotope of methane. The presence of deuterium atoms affects the vibrational frequencies and bond strengths within the molecule, which can influence its reactivity and interactions with other molecules. In NMR spectroscopy, this compound provides distinct spectral signals that help in the identification and analysis of other compounds .

Comparaison Avec Des Composés Similaires

Methane-d3 is unique due to the presence of deuterium atoms, which distinguish it from ordinary methane (CH4) and other deuterated methanes such as methane-d1 (CH3D) and methane-d2 (CH2D2). The increased mass of deuterium compared to hydrogen results in different physical and chemical properties, such as altered vibrational frequencies and bond strengths .

Similar compounds include:

Methane-d1 (CH3D): Contains one deuterium atom.

Methane-d2 (CH2D2): Contains two deuterium atoms.

Methane-d4 (CD4): Contains four deuterium atoms.

This compound is particularly valuable in NMR spectroscopy due to its specific isotopic labeling, which provides clear and distinct signals for analytical purposes .

Propriétés

IUPAC Name |

trideuteriomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4/h1H4/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWKTOKETHGBQD-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449539 | |

| Record name | Methane-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

19.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676-80-2 | |

| Record name | Methane-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methane-d3 contribute to understanding catalytic mechanisms, particularly in hydrogenolysis reactions?

A1: this compound plays a crucial role in elucidating reaction mechanisms on catalyst surfaces. For instance, studies using this compound and LaCoO3 catalysts revealed a unique hydrogenolysis pathway . The reaction of propane or butane with deuterium gas (D2) over LaCoO3 yielded significant amounts of this compound (CD3H) and methane-d4 (CD4), alongside minimal deuterium-exchanged alkanes. This observation, coupled with the equilibration of gaseous H2, HD, and D2, suggests a mechanism where the carbon-carbon bonds in the alkane break almost simultaneously due to adsorbed hydrogen atom attacks . This points towards a synergistic catalytic effect, with Co3+ ions facilitating C-C bond cleavage and oxygen vacancies enabling hydrogen activation.

Q2: What insights do kinetic studies with this compound provide about its interaction with nickel catalysts?

A2: Kinetic investigations using this compound shed light on its interaction with nickel catalysts . The disappearance of methane-d4 follows first-order kinetics, indicating a dissociative adsorption mechanism on the catalyst surface. This process exhibits an activation energy of 20.9 kcal/mol within the temperature range of 100-255°C. The formation of this compound and methane-d2 on the nickel surface also adheres to first-order kinetics, suggesting a stepwise hydrogen exchange process. Further analysis reveals the presence of CHx, CH2x, and CH3x fragments (where x represents either hydrogen or deuterium) on the catalyst surface, with higher temperatures favoring the equilibrium shift towards CH3x .

Q3: What are the implications of using this compound in diffusion studies?

A3: this compound proves valuable in diffusion studies, often paired with other gases like neon or methane-d4 . While the provided abstracts don't delve into specific findings, such studies contribute to a deeper understanding of molecular transport phenomena, providing insights into parameters like diffusion coefficients and their dependence on factors like temperature and pressure. This information is crucial in various fields, including materials science and chemical engineering.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1588883.png)

![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)